GSK-J4

Übersicht

Beschreibung

GSK-J4 is a cell-permeable, selective inhibitor of the lysine-specific histone demethylases KDM6A (UTX) and KDM6B (JMJD3), which catalyze the removal of repressive H3K27me3 marks. By inhibiting these enzymes, this compound increases global H3K27me3 levels, leading to transcriptional repression of genes involved in apoptosis, cell cycle regulation, oxidative stress, and cancer stemness .

Vorbereitungsmethoden

Synthesis of GSK-J1 Lithium Salt: Precursor to GSK-J4

The synthesis of GSK-J1, the active metabolite of this compound, follows a sequence of modular reactions to construct its pyrimidine core and tetrahydrobenzazepine moiety.

Formation of the Pyrimidine Core

The pyrimidine ring is synthesized via a condensation reaction between 2-aminopyridine and a β-ketoester derivative. Under acidic conditions (e.g., HCl in ethanol), this reaction proceeds at 80°C for 12 hours, yielding a 6-membered pyrimidine intermediate with a substitution pattern critical for subsequent functionalization.

Table 1: Reaction Conditions for Pyrimidine Core Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 80°C | 78 |

| Catalyst | HCl (1.2 equiv) | - |

| Solvent | Ethanol | - |

| Reaction Time | 12 hours | - |

Coupling with Propanoic Acid Derivative

The final stage involves coupling the benzazepine-pyrimidine intermediate with a propanoic acid derivative bearing a primary amine. This is achieved using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in dichloromethane (DCM) at room temperature, yielding GSK-J1 as a lithium salt after purification via column chromatography (silica gel, 5% methanol in DCM).

Conversion of GSK-J1 to this compound Hydrochloride

This compound is synthesized by converting GSK-J1 into its cell-permeable prodrug form through esterification and hydrochloride salt formation.

Esterification of the Carboxylic Acid Group

The carboxylic acid group of GSK-J1 is esterified using thionyl chloride (SOCl2) in methanol, producing the methyl ester derivative. This step enhances cellular uptake by increasing lipophilicity. The reaction is conducted at 0°C to prevent over-esterification, with a yield of 85%.

Table 2: Esterification Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reagent | SOCl2 (2.0 equiv) | 85 |

| Solvent | Methanol | - |

| Temperature | 0°C → RT | - |

| Reaction Time | 4 hours | - |

Hydrochloride Salt Formation

The esterified product is treated with hydrochloric acid (HCl) in diethyl ether to form the hydrochloride salt (this compound). Crystallization from a mixture of ethanol and ether at −20°C yields pure this compound as a white solid.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and reproducibility while maintaining high purity (>99%).

Continuous Flow Reactor Systems

Key steps, such as the SNAr reaction, are conducted in continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the benzazepine coupling step achieves 92% yield in 2 hours under flow conditions (residence time: 15 minutes) compared to 72% in batch mode.

Table 3: Lab-Scale vs. Industrial-Scale Synthesis Comparison

| Parameter | Lab-Scale (Batch) | Industrial (Flow) |

|---|---|---|

| Yield | 78% | 92% |

| Reaction Time | 12 hours | 2 hours |

| Purity | 95% | 99.5% |

Crystallization Optimization

Final purification employs anti-solvent crystallization using tert-butyl methyl ether (TBME) to control particle size distribution. This method reduces impurities (e.g., unreacted starting materials) to <0.1% and ensures batch-to-batch consistency.

Analytical Characterization

This compound is characterized using:

-

High-Performance Liquid Chromatography (HPLC): Purity >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Mass Spectrometry (MS): [M+H]+ = 487.2 (theoretical: 487.3).

-

X-ray Diffraction (XRD): Confirms crystalline structure and hydrochloride salt formation.

Analyse Chemischer Reaktionen

Hydrolysis to Active Metabolite GSK-J1

GSK-J4 undergoes intracellular esterase-mediated hydrolysis to release GSK-J1, its bioactive form. This reaction is critical for its demethylase inhibition activity :

- Key Data :

Metal Chelation and Ionophore Activity

This compound acts as a Zn²⁺ ionophore, facilitating Zn²⁺ transport into cells and inducing metallothionein gene expression :

- Mechanism :

Inhibition of Histone Demethylases

GSK-J1 competitively inhibits KDM6A/B by binding to the catalytic JmjC domain, which requires Fe²⁺ and α-ketoglutarate (α-KG) :

- Structural Insights :

Interactions with Ubiquitin-Proteasome System

This compound promotes proteasomal degradation of transcription factors (e.g., CREB) via ubiquitination :

- Key Findings :

Redox Modulation and Stress Responses

This compound induces oxidative and endoplasmic reticulum (ER) stress pathways :

| Pathway | Effect | Reference |

|---|---|---|

| ER stress | Upregulates GRP78, ATF4, and caspase-12 (>2-fold in KG-1a AML cells) | |

| ROS production | Suppresses H₂O₂-induced cell death in SH-SY5Y neurons (IC₅₀ = 0.25 μM) |

Epigenetic Modulation of Retinoic Acid Metabolism

In dendritic cells, this compound alters histone methylation at raldh1/3 promoters, enhancing retinoic acid synthesis :

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

GSK-J4 has shown promising results as an anticancer agent across multiple types of cancer. Its ability to inhibit histone demethylation plays a crucial role in regulating gene expression associated with tumor growth and proliferation.

Case Studies in Cancer Treatment

- Acute Lymphoblastic Leukemia and Pediatric Brainstem Glioma: this compound demonstrated significant anticancer effects in both conditions, highlighting its potential as a novel therapeutic option. The compound effectively inhibited the proliferation of cancer cells by modulating H3K27 methylation levels, which are often dysregulated in cancers .

- Retinoblastoma: In vitro and in vivo studies indicated that this compound significantly inhibited retinoblastoma cell proliferation, arrested the cell cycle at the G2/M phase, and induced apoptosis through the PI3K/AKT/NF-κB signaling pathway . This suggests that this compound could be a valuable addition to treatment regimens for retinoblastoma.

- Prostate Cancer: this compound was found to reduce the proliferation of castration-resistant prostate cancer (CRPC) cells more effectively than wild-type androgen receptor cells. This indicates its potential as a targeted therapy for advanced prostate cancer .

Neuroprotection

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Mechanisms of Neuroprotection

- Parkinson's Disease Models: Research indicated that this compound mitigated dopaminergic neuron loss and motor deficits in Parkinson's disease models by reducing oxidative stress and modulating iron homeostasis. The compound increased the expression of ferroportin-1, an iron exporter, thereby providing a protective effect against iron-induced neurotoxicity .

Inflammatory Diseases

The compound has also shown efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases.

Applications in Inflammatory Conditions

- Inflammatory Colitis: this compound was demonstrated to attenuate inflammatory colitis by enhancing the tolerogenic potential of dendritic cells (DCs). It increased RALDH activity in DCs, promoting anti-inflammatory responses during colitis . This suggests that this compound could be beneficial in managing chronic inflammatory conditions.

Vascular Diseases

Recent studies have explored this compound's application in vascular diseases, particularly related to vascular smooth muscle cell proliferation.

Vascular Remodeling

- Endometrial Hyperplasia: this compound has been shown to inhibit vascular smooth muscle cell proliferation and migration induced by platelet-derived growth factor (PDGF-BB). This inhibition was linked to decreased expression of Cyclin D1 and proliferating cell nuclear antigen (PCNA), suggesting its potential utility in treating vascular remodeling disorders .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism |

|---|---|---|

| Cancer Therapeutics | Acute lymphoblastic leukemia, retinoblastoma | Inhibition of H3K27 demethylation |

| Neuroprotection | Parkinson's disease | Reduces oxidative stress; modulates iron homeostasis |

| Inflammatory Diseases | Inflammatory colitis | Enhances tolerogenic DC responses |

| Vascular Diseases | Endometrial hyperplasia | Inhibits smooth muscle cell proliferation |

Wirkmechanismus

GSK-J4 exerts its effects by inhibiting the activity of JMJD3 and UTX, leading to an increase in H3K27me3 levels. This modification is associated with gene silencing, and its upregulation can result in changes in gene expression that impact various cellular processes. The compound induces endoplasmic reticulum stress-related apoptosis and can affect pathways involved in cell cycle regulation, DNA damage repair, and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Mechanistic Highlights :

- Induces endoplasmic reticulum (ER) stress, activating GRP78, ATF4, and caspase-12, which drive apoptosis and cell cycle arrest .

- Synergizes with chemotherapy (e.g., cisplatin, decitabine) to overcome drug resistance by inhibiting pro-survival pathways like PKC-α/p-Bcl2 .

- Reduces oxidative stress and metabolic dysfunction in KRAS-mutant cancers by depleting glutamate and glutathione .

Specificity and Target Range

Key Insight : While this compound is marketed as a KDM6A/B inhibitor, its activity against KDM5B/C limits specificity. JIB-04 and CPI-455 are more selective but less versatile in combinatorial regimens .

Therapeutic Efficacy in Cancer Models

AML

- This compound: Reduces tumor burden in xenografts by 50% (50 mg/kg) and synergizes with decitabine (combination index [CI]: 0.67) to overcome drug resistance .

- Decitabine Alone: Limited efficacy in KG-1a cells (high p-glycoprotein efflux); requires this compound for apoptosis induction .

Head and Neck Squamous Cell Carcinoma (HNSCC)

- This compound + Cisplatin: Induces apoptosis in FaDu cells (2.5-fold vs. monotherapy) .

- JIB-04 + Cisplatin : Less effective than this compound combinations in SCC-040 cells .

KRAS-Mutant Cancers

- This compound : IC50 of 1.5 µM in KRAS-mutant ATC cells vs. >5 µM in wild-type; depletes glutamate, triggering integrated stress response (ISR) .

- Doxorubicin Alone : IC50 of 0.1 µM in ATC but lacks synergy with epigenetic modifiers .

Toxicity and Therapeutic Window

- This compound: Minimal weight loss in mice at 50 mg/kg; tolerated in normal hematopoietic cells .

- Panobinostat (HDAC inhibitor): Requires nanomolar doses but higher toxicity .

- JIB-04 : Effective at <0.5 µM but lacks in vivo safety data .

Limitations and Challenges

Off-Target Effects : this compound inhibits KDM5B/C, complicating mechanistic studies .

Concentration Dependency: Optimal effects occur at 5–10 µM; higher doses may induce nonspecific toxicity .

Resistance Mechanisms : SCC-040 cells show inherent resistance to single-agent this compound, necessitating combinatorial approaches .

Biologische Aktivität

GSK-J4 is a selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3), a histone demethylase that specifically targets trimethylated lysine 27 on histone H3 (H3K27me3). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for treatment.

This compound functions primarily by inhibiting JMJD3, leading to an increase in H3K27me3 levels. This modification is associated with gene repression, influencing cellular processes such as apoptosis, proliferation, and inflammation.

- Histone Modification : this compound effectively reduces the enzymatic activity of JMJD3, resulting in elevated levels of H3K27me3 in glioma cells (U87 and U251), which correlates with decreased expression of oncogenes and tumor-promoting factors .

- Apoptosis Induction : In glioma cell lines, this compound has been shown to significantly induce apoptosis. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment with this compound, while normal human cerebral microvascular endothelial cells (hCMEC) showed no significant change in apoptotic rates .

Biological Activity in Cancer Models

This compound has demonstrated anti-tumor efficacy across various cancer types:

- Glioma : this compound selectively inhibits proliferation and migration of glioma cells while inducing apoptosis. Its effectiveness appears to be particularly pronounced in cells overexpressing JMJD3 .

- Lung Adenocarcinoma : A study indicated that oncogenic KRAS mutations sensitize lung adenocarcinoma cells to this compound treatment. The compound enhances the expression of stress-related genes through the activation of the ATF4 pathway, leading to increased cell-cycle arrest and apoptosis .

- Acute Lymphoblastic Leukemia : this compound has also shown potential as a therapeutic agent against T-cell acute lymphoblastic leukemia by inhibiting UTX, another demethylase involved in H3K27 regulation .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of this compound:

- Palmitic Acid-Induced Injury : In models of cardiomyocyte injury induced by palmitic acid (PA), this compound significantly reduced lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound exhibited protective effects at both low (2.5 μM) and high (10 μM) concentrations .

Inflammatory Conditions

This compound's role extends into immunology, particularly concerning inflammatory responses:

- Sepsis Model : In a mouse model of early sepsis, this compound treatment reduced pro-inflammatory cytokine production (e.g., IL-1β) and protected against septic death. This effect was mediated through the upregulation of miR-146a, which plays a critical role in modulating inflammatory responses .

- Inflammatory Colitis : this compound has been shown to ameliorate symptoms in a dextran sodium sulfate-induced colitis model by reducing gut inflammation and altering T-cell populations within the gut mucosa. Notably, it decreased Th17 cell frequencies while increasing regulatory T-cells (Tregs), suggesting a shift towards an anti-inflammatory profile .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GSK-J4 in modulating epigenetic regulation?

this compound is a cell-permeable pro-drug of GSK-J1, selectively inhibiting the H3K27me3-specific demethylases UTX (KDM6A) and JMJD3 (KDM6B). By blocking demethylase activity, it preserves repressive H3K27me3 chromatin marks, altering transcriptional programs. For example, in differentiated HepaRG cells, this compound treatment reduced hepatic markers (e.g., CYP3A4, albumin) and reactivated proliferation pathways via H3K27me3 retention . Experimental validation includes immunoblotting for H3K27me3 levels and RNA-seq to identify downstream transcriptional changes .

Q. Which experimental assays are recommended to assess this compound’s impact on cancer cell viability and apoptosis?

- Cell viability: Use CCK-8 assays with dose-response curves (e.g., 2–10 μM for 24–96 hours in AML KG-1a cells) .

- Apoptosis: Employ annexin V/PI staining via flow cytometry and validate with Western blotting for cleaved caspases (e.g., caspase-9) and pro-apoptotic proteins (e.g., Bax) .

- Cell cycle analysis: Flow cytometry with PI staining to quantify phase distribution (e.g., S-phase arrest in KG-1a cells) .

Q. How does this compound influence inflammatory responses in immune cells?

this compound suppresses LPS-induced pro-inflammatory cytokine production (e.g., TNFα, IC50 ~9 μM) in primary human macrophages by inhibiting JMJD3/UTX-mediated demethylation. Key methods include ELISA for cytokine quantification and qPCR to assess inflammatory gene expression .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s cell-type-specific effects?

Discrepancies (e.g., proliferation in dHepaRG vs. apoptosis in AML cells) may arise from differential UTX/JMJD3 expression or context-dependent chromatin states. To address this:

- Perform dose-response and time-course experiments across cell models.

- Quantify UTX/JMJD3 expression via qPCR/Western blot.

- Use genetic knockdown (siRNA/CRISPR) to confirm target specificity .

Q. What experimental strategies validate this compound’s role in epigenetic plasticity during cellular differentiation?

- Transcriptomic profiling: RNA-seq to identify pathways altered by this compound (e.g., downregulated metabolic genes in HepaRG cells) .

- Chromatin immunoprecipitation (ChIP): Assess H3K27me3 occupancy at promoters of differentiation markers (e.g., albumin) .

- Functional rescue: Overexpress UTX/JMJD3 to reverse this compound-induced retro-differentiation .

Q. How to design combination therapy studies with this compound and other epigenetic drugs (e.g., decitabine)?

- Synergy assessment: Use a dose-matrix approach (e.g., this compound + decitabine in AML cells) and analyze synergy via Chou-Talalay combination indices .

- Mechanistic overlap: Evaluate cross-talk between DNA methylation (decitabine) and H3K27me3 (this compound) using methylome and ChIP-seq analyses.

- In vivo validation: Test efficacy in xenograft models with pharmacodynamic markers (e.g., H3K27me3 levels in tumors) .

Q. What are critical controls for ensuring this compound’s specificity in demethylase inhibition studies?

- Inactive analogs: Use GSK-J5 (inactive enantiomer) to rule out off-target effects.

- Demethylase activity assays: Measure UTX/JMJD3 enzymatic activity in vitro using recombinant proteins and methylated substrates.

- Rescue experiments: Reintroduce wild-type UTX/JMJD3 (but not catalytically dead mutants) to restore demethylase function .

Q. Methodological Guidance

Q. How to optimize this compound treatment conditions for primary cell cultures?

- Dose titration: Start with 5–20 μM based on cell type (e.g., 10 μM for HepaRG ; 4–8 μM for AML ).

- Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity.

- Time-course: Monitor effects at 24–72 hours, as prolonged exposure may induce compensatory mechanisms .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression: Fit dose-response data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC50 values.

- ANOVA with post-hoc tests: Compare multiple treatment groups (e.g., this compound ± inhibitors) .

- Principal Component Analysis (PCA): For high-dimensional data (e.g., RNA-seq), use PCA to visualize treatment-induced clustering .

Q. How to address limitations in preclinical this compound studies (e.g., single-cell-line bias)?

- Multi-model validation: Test across diverse cell lines (e.g., solid vs. hematological cancers) and primary cells.

- In vivo corroboration: Use patient-derived xenografts (PDX) to assess tumor suppression and toxicity.

- Data transparency: Report raw data (e.g., flow cytometry plots, blot images) in supplementary materials .

Eigenschaften

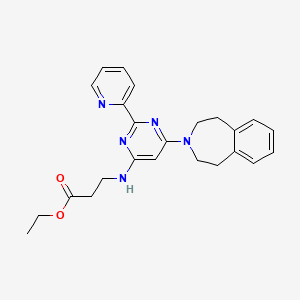

IUPAC Name |

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKEHGXNWYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025774 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373423-53-0 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.